3-(Methylthio)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWMEUBLIEWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164666-10-8 | |
| Record name | 3-(methylsulfanyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pyrrolidine Scaffolds: Foundational Structures in Organic Synthesis Research
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and privileged scaffold in organic chemistry. nih.govmdpi.com Its prevalence stems from its presence in a multitude of natural products, including many alkaloids like nicotine (B1678760) and hygrine, and the essential amino acid proline. nih.gov This natural abundance has inspired chemists to utilize the pyrrolidine framework as a core structure in the design and synthesis of new, biologically active compounds. nih.gov
The significance of the pyrrolidine scaffold in synthetic research is multifaceted:
Stereochemical Control: The sp³-hybridized carbon atoms of the pyrrolidine ring allow for the creation of multiple stereocenters. The non-planar, puckered conformation of the ring, often described as "pseudorotation," provides a three-dimensional framework that is crucial for specific molecular recognition and binding events with biological targets like enzymes and receptors. nih.govnih.gov The ability to control the spatial orientation of substituents is a key aspect in modern asymmetric synthesis. wikipedia.org
Synthetic Versatility: The pyrrolidine ring can be synthesized through a variety of methods, including cycloaddition reactions, the functionalization of existing rings (like proline), and ring-contraction or expansion strategies. mdpi.comresearchgate.net This flexibility allows for the creation of a diverse library of substituted pyrrolidines for screening in drug discovery programs. nih.gov
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and a base, influencing the solubility and pharmacokinetic properties of molecules in which it is incorporated.
These features have established pyrrolidine and its derivatives as crucial building blocks in the development of pharmaceuticals, organocatalysts, and chiral ligands for transition metal catalysis. nih.govwikipedia.org Research has demonstrated their application in a wide range of therapeutic areas, including as antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov
Significance of Thioether Functionality in Synthetic Organic Chemistry
The thioether group (R-S-R'), also known as a sulfide (B99878), is a sulfur-containing functional group that plays a pivotal role in synthetic organic chemistry. nih.gov While historically less utilized in ligand design compared to their nitrogen and phosphorus counterparts, thioethers are gaining increasing recognition for their unique electronic properties and reactivity.
Key aspects of the thioether functionality include:
Nucleophilicity and Acidity: The sulfur atom in a thioether is a soft nucleophile, readily participating in reactions like alkylations to form sulfonium (B1226848) salts. The protons on the α-carbon to the sulfur are more acidic than in corresponding ethers, allowing for deprotonation and subsequent functionalization.
Oxidation States: Sulfur's ability to exist in multiple oxidation states is a cornerstone of its synthetic utility. Thioethers can be selectively oxidized to sulfoxides (R-S(=O)-R') and then to sulfones (R-S(=O)₂-R'). This transformation dramatically alters the geometry and electronic nature of the sulfur center, which is a key strategy in the synthesis of various target molecules.
Metal Ligation: Thioethers can act as ligands for transition metals, a property that is being increasingly exploited in the development of novel catalysts for a range of organic transformations.
Synthetic Handle: The thioether group is a versatile functional handle. It can be introduced via nucleophilic substitution with a thiolate and can be cleaved or transformed under specific conditions, providing a strategic tool in multi-step syntheses.
The incorporation of a thioether, such as the methylthio group (-SCH₃) in 3-(Methylthio)pyrrolidine, therefore imparts a unique set of reactive possibilities to the parent scaffold, opening up avenues for further chemical modification and functionalization.
Historical Perspectives on Pyrrolidine and Methylthio Substituted Compound Synthesis
Direct Synthesis of this compound Core Structures
The construction of the this compound scaffold can be approached through two main strategies: forming the pyrrolidine ring with the sulfur substituent already in place or forming the ring first and then introducing the methylthio group.
Cyclization-Based Approaches to the Pyrrolidine Ring
The formation of the pyrrolidine ring is a fundamental step and can be achieved through various cyclization reactions. These methods are broadly categorized into intramolecular and intermolecular processes.
Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the heterocyclic ring. This approach offers high efficiency and stereocontrol. One common strategy is the acid-mediated cyclization of suitable linear precursors. For instance, N-(1-phosphoryl-4-chlorobutyl)imines and γ,δ-alkenylimines can undergo cyclization to form the pyrrolidine ring. rsc.org Another powerful method is the intramolecular hydroamination of α-substituted amino alkenes, often catalyzed by transition metals like iron(III), which can lead to highly substituted pyrrolidines with excellent diastereoselectivity. scispace.com The reaction of N-(4,4-diethoxybutyl)imines can also lead to pyrrolidine derivatives through a tandem intramolecular cyclization and a subsequent 1,3-aryl shift. rsc.org
| Starting Material Type | Catalyst/Conditions | Product Type | Ref |
| N-(1-phosphoryl-4-chlorobutyl)imines | Acid | Pyrrolidine derivatives | rsc.org |
| γ,δ-Alkenylimines | Electrophilic reagents | Substituted pyrrolidines | rsc.org |
| α-Substituted amino alkenes | Iron(III) salts | trans-2,5-Disubstituted pyrrolidines | scispace.com |
| N-(4,4-diethoxybutyl)imines | TsOH, heat | 3-Arylidene-1-pyrrolines | rsc.org |
| N-(3-Butynyl)-sulfonamides | PdCl2 or AuCl | 2,3-Dihydropyrroles | rsc.org |
Intermolecular cycloadditions, particularly [3+2] or 1,3-dipolar cycloadditions, are among the most versatile and widely used methods for constructing the pyrrolidine ring. rsc.orgacs.orgacs.orgresearchgate.netbohrium.com This reaction involves the combination of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene. The reaction is highly convergent and allows for the rapid assembly of complex pyrrolidine structures with good control over stereochemistry. rsc.org Azomethine ylides can be generated in situ from various precursors, including α-amino acids and their esters, through decarboxylation or by the reaction of imines with a suitable trigger. acs.orgresearchgate.net The choice of catalyst, often a silver or copper salt, can influence the stereochemical outcome of the reaction, providing access to a diverse range of stereoisomers. rsc.orgacs.org
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Ref |
| Azomethine ylides from α-amino acids | Alkenes | Heat or metal catalysts | Substituted pyrrolidines | rsc.orgacs.org |
| Imines of α-amino esters | Maleimides | AgOAc/Et3N | Spiro-pyrrolidine-oxindoles | bohrium.com |
| N-tert-Butanesulfinyl imine and glycine (B1666218) α-imino ester | - | Ag2CO3 | Densely substituted pyrrolidines | acs.org |
| Substituted pyrazole (B372694) aldehydes and benzyl (B1604629) ethyl glycinate | - | - | Pyrazolyl pyrrolidines | researchgate.net |
Introduction of the Methylthio Moiety at the Pyrrolidine C-3 Position
Once the pyrrolidine ring is formed, or by using a pre-functionalized starting material, the methylthio group can be introduced at the C-3 position through several methods.
Direct sulfenylation involves the reaction of a pyrrolidine derivative with an electrophilic sulfur reagent. researchgate.netresearchgate.netrsc.org This can be achieved by activating the C-3 position of the pyrrolidine ring, for example, by forming an enolate or an enamine, which then reacts with a sulfenylating agent like dimethyl disulfide or N-(methylthio)phthalimide. The reaction can be promoted by a base or a metal catalyst. clockss.orgbeilstein-journals.org For instance, the C-H sulfenylation of alkyl tosylamides at the δ-position has been reported using a copper catalyst. researchgate.net While not directly on a simple pyrrolidine, this showcases the feasibility of C-H functionalization to introduce a thioether. Another approach involves the reaction of nitroketene dithioacetal with arylacetonitriles to eventually form 3-methylthio-4-aryl-3-pyrroline-2,5-diones. clockss.org
| Substrate | Sulfenylating Agent | Catalyst/Conditions | Product | Ref |
| Alkyl tosylamides | Diaryl disulfide | Cu(acac)2, In powder, blue LED | δ-Sulfenylated products | researchgate.net |
| Pyrrolidin-1-yl)indolin-2-one | 1-(Phenylselanyl)pyrrolidine-2,5-dione | Cinchonidine Base | 3-(Phenylselanyl)-3-(pyrrolidin-1-yl)indolin-2-one | buchler-gmbh.com |
| Pyrazolones | N-(Organothio)succinimides | HBr | C-4 Sulfenylated pyrazolones | clockss.org |
| 4H-Pyrido[1,2-a]pyrimidin-4-one | ArS-SAr or ArSe-SeAr | Metal-free | 3-ArS/ArSe derivatives | rsc.org |
An alternative and common strategy for introducing the methylthio group is through a nucleophilic substitution reaction. wikipedia.org This method typically involves a pyrrolidine ring that has a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), at the C-3 position. The reaction of this activated precursor with a nucleophilic sulfur source, such as sodium thiomethoxide (NaSMe), leads to the formation of the C-S bond and the desired this compound. nih.gov A common precursor for this strategy is 3-hydroxypyrrolidine, which can be synthesized from various starting materials, including 4-amino-(S)-2-hydroxybutyric acid. google.comwipo.int The hydroxyl group can then be converted into a better leaving group to facilitate the nucleophilic attack by the methylthiolate.
| Substrate with Leaving Group at C-3 | Nucleophile | Solvent/Conditions | Product | Ref |
| 3-Halopyrrolidine | Sodium thiomethoxide | Polar aprotic solvent (e.g., DMF, DMSO) | This compound | wikipedia.org (General Principle) |
| 3-Tosyloxypyrrolidine | Sodium thiomethoxide | Polar aprotic solvent | This compound | nih.gov (Analogous reaction) |
| N-Boc-3-chloromethylpyrrolidine | Sodium thiomethoxide | DMF | N-Boc-3-(methylthiomethyl)pyrrolidine | nih.gov (Analogous reaction) |
| 4-Chlorobutyl derivative of 9-acetyl-9-amino-6-(methylthio)-9H-purine | KSCN | - | Thiocyanate derivative | nih.gov |
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Both metal-based and organic catalysts have been successfully employed to facilitate the formation of the pyrrolidine ring and the introduction of the methylthio group, as well as other substituents. These catalytic methods often provide advantages in terms of yield, stereoselectivity, and functional group tolerance compared to stoichiometric approaches.
Transition metals are powerful catalysts for a wide array of organic transformations, including those used to synthesize pyrrolidine derivatives.
Palladium: Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively used for C-H bond functionalization. acs.orgnih.govacs.org In the context of pyrrolidine synthesis, palladium catalysts have been instrumental in the direct arylation of C(sp³)–H bonds at the 3-position of proline derivatives. acs.org This method allows for the formation of cis-2,3-disubstituted pyrrolidines with high stereospecificity. The use of an aminoquinoline directing group has proven effective in achieving high yields for this transformation. acs.orgacs.org Furthermore, palladium-catalyzed C-H arylation at the C(4) position of pyrrolidine-3-carboxylic acid derivatives has been achieved with excellent regio- and stereoselectivity, leading to cis-3,4-disubstituted pyrrolidines. acs.org
Copper: Copper catalysts are also valuable in the synthesis of pyrrolidine derivatives. For instance, a copper(I)-catalyzed cascade reaction involving CF3-substituted allenynes and tosylazide has been developed to produce highly functionalized proline derivatives. researchgate.net
Rhodium: Rhodium catalysts have been utilized in the intramolecular silylation of unactivated C(sp³)–H bonds, a transformation that can be applied to the synthesis of functionalized pyrrolidines. nih.gov
Other Metals: While palladium, copper, and rhodium have been prominently featured, other transition metals like nickel, iron, silver, and gold also play roles in various coupling and cyclization reactions that can lead to pyrrolidine structures. beilstein-journals.org For example, nickel salts have been used to catalyze reductive amidation reactions. beilstein-journals.org
A summary of representative transition metal-catalyzed reactions for the synthesis of pyrrolidine derivatives is presented below:
| Catalyst | Reactants | Product Type | Key Features |
| Pd(OAc)₂/AgOAc | N-protected proline amides, Aryl iodides | cis-2,3-disubstituted pyrrolidines | High stereospecificity, C-H arylation at C-3 acs.org |
| Pd(OAc)₂/K₂CO₃ | N-Boc-pyrrolidine-3-carboxamides, Aryl iodides | cis-3,4-disubstituted pyrrolidines | High regio- and stereoselectivity, C-H arylation at C-4 acs.org |
| Cu(I) | CF₃-substituted allenynes, Tosylazide | Highly functionalized proline derivatives | Cascade [3+2]-cycloaddition/rearrangement/Alder-ene cyclization researchgate.net |
| Rhodium complexes | Aliphatic amines | Functionalized pyrrolidines | C-H alkenylation nih.gov |
The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric catalysis provides a direct and efficient means to achieve this goal.
Chiral phase-transfer catalysis has been successfully applied to the conjugate addition of N-(diphenylmethylene)glycine esters to α,β-unsaturated aldehydes, yielding trans-3-substituted proline derivatives with good to high enantioselectivity. researchgate.net Organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for asymmetric synthesis. For instance, quinine-based thiourea-tertiary amine catalysts have been used in the stereoselective [3+2] cycloaddition of isocyanoesters to methyleneindolinones, affording optically enriched 3,3'-pyrrolidinyl spirooxindoles with up to 99% ee. nih.gov
Furthermore, the intramolecular aza-Michael reaction, catalyzed by a chiral phosphoric acid, has been employed for the asymmetric synthesis of 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivities. whiterose.ac.uk
Direct C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.net This atom-economical approach has been successfully applied to the synthesis of this compound and its analogs.
Palladium-catalyzed C(sp³)–H arylation at the unactivated 3-position of proline derivatives is a prime example of this strategy. acs.org This reaction proceeds with high stereospecificity to yield cis-2,3-disubstituted pyrrolidines. The choice of the directing group is crucial for the success of this transformation, with aminoquinoline-based auxiliaries showing particular efficacy. acs.orgacs.org Similarly, C-H functionalization at the C-4 position of pyrrolidines has been achieved with high regioselectivity, providing access to cis-3,4-disubstituted derivatives. acs.org
Ruthenium catalysts have also been employed for the N-directed C–H olefination of related heterocyclic systems, showcasing the broader applicability of this strategy. researchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. nih.gov It offers a complementary approach to metal-based catalysis and often provides unique reactivity and selectivity.
Proline and its derivatives are among the most widely used organocatalysts. mdpi.com They have been instrumental in promoting a variety of asymmetric transformations, including Michael additions, which are key steps in the synthesis of substituted pyrrolidines. rsc.orgnih.gov For example, the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov
Phosphine-catalyzed [3+2]-cycloaddition reactions between allenoates and imines are another powerful tool for constructing the pyrrolidine ring. rsc.org This methodology has been used to synthesize functionalized 4-methylenepyrrolidine derivatives. rsc.org
More recently, photoredox organocatalysis has emerged as a sustainable and powerful method for generating radical intermediates under mild conditions. While specific applications to this compound are still developing, this strategy holds great promise for future synthetic innovations.
Acid and base catalysis play a fundamental role in many organic reactions, including those used for the synthesis of pyrrolidine derivatives.
Acid Catalysis: Acid catalysts, such as trifluoromethanesulfonic acid (CF₃SO₃H), have been used to promote the annulation of 2-amino-3-formylchromones with 1-(methylthio)-2-nitroenamine derivatives to form chromeno[2,3-b]pyridine derivatives, a related heterocyclic system. bohrium.com Acetic acid has been employed as a catalyst for the 1,3-dipolar cycloaddition of azomethine ylides, generated from oxazolidin-5-ones, to synthesize tetracyclic compounds containing a pyrrolidine ring. nih.govrsc.org
Base Catalysis: Base-catalyzed reactions are also prevalent. For instance, the condensation of nitriles and hydrazides to form 3,5-disubstituted 1,2,4-triazoles can be efficiently achieved using a base catalyst under microwave conditions. researchgate.net In the synthesis of thiazolidin-4-ones, a related sulfur-containing heterocycle, various bases such as NaOH, pyridine, DBU, and Et₃N have been screened, with Et₃N proving to be the most effective. nih.gov Strong bases like potassium tert-butoxide (tBuOK) are used to facilitate the N–α-sp³C–H functionalization of tertiary enaminones for the synthesis of substituted pyrroles. nih.govrsc.org
Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Nickel, Iron, Rhodium, Silver, Gold Catalysis)
Synthesis of Advanced Precursors and Intermediates for this compound Derivatives
The synthesis of this compound and its derivatives often relies on the preparation of advanced precursors and intermediates that already contain key structural features.
One common strategy involves the use of pyrrolidine-2,3-diones as versatile intermediates. researchgate.net These compounds can be synthesized through the condensation of oxalacetic esters with aldehydes and amines. researchgate.net Another important class of precursors are γ-halo-β-ketoesters, which can be cyclized with aromatic amines and aldehydes to form polysubstituted 3-pyrroline (B95000) derivatives. researchgate.net
The intramolecular aza-Michael reaction of a protected amine with an α,β-unsaturated thioester is a powerful method for constructing the pyrrolidine ring and introducing the sulfur functionality simultaneously. whiterose.ac.uk This approach has been used in the total synthesis of natural products like (R)-bgugaine. whiterose.ac.uk
Furthermore, phosphine-catalyzed [3+2]-cycloaddition reactions of allenoates can generate functionalized 4-methylenepyrrolidines, which serve as valuable precursors for further synthetic manipulations. rsc.org
Enantioselective Synthesis and Control of Absolute Configuration
The enantioselective synthesis of this compound analogs aims to produce a single enantiomer, thereby controlling the absolute configuration at the stereogenic centers. A cornerstone of this endeavor is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various olefins, a powerful tool for constructing densely substituted, enantiomerically enriched pyrrolidine rings. rsc.orgacs.org
One prominent strategy involves the use of a chiral auxiliary attached to the azomethine ylide to direct the stereochemical outcome of the cycloaddition. nih.gov This approach circumvents potential issues with chiral ligands, where Lewis-basic heteroatoms in the substrates might compete with the desired metal-ligand complex formation. nih.gov For instance, the Ag(I)-catalyzed endo-selective [C + NC + CC] reaction between an aldehyde, a glycylsultam chiral auxiliary, and a dipolarophile can yield endo-cycloadducts with high stereocontrol. nih.gov Conversely, a Cu(I)-catalyzed reaction can favor the formation of the corresponding exo-cycloadducts. nih.gov
Another powerful technique is the enantioselective conjugate addition of α-substituted malonates to aromatic nitroalkenes. This reaction establishes a stereocenter, and subsequent nitro reduction and diastereoselective cyclization lead to pyrrolidinones with two adjacent stereocenters. researchgate.net The development of organocatalysis has also provided elegant solutions. For example, a chiral phosphoric acid has been successfully employed as a catalyst in the sequential Michael/retro-Mannich/Mannich reaction of ω-indol-3-yl α,β-unsaturated ketones to synthesize 3-(indol-3-yl)-pyrrolidines with high enantioselectivity. nih.gov
The table below summarizes key enantioselective methods applicable to the synthesis of pyrrolidine analogs.
| Method | Catalyst/Auxiliary | Key Features |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Ligand-Metal Complexes (e.g., Ag(I), Cu(I)) | High versatility in creating diverse stereochemical patterns. rsc.org |
| Chiral Auxiliary-Controlled Cycloaddition | Glycylsultam | Provides access to both endo- and exo-cycloadducts. nih.gov |
| Enantioselective Conjugate Addition | Organocatalysts | Generates two contiguous stereocenters, one of which can be quaternary. researchgate.net |
| Organocatalytic Cascade Reaction | Chiral Phosphoric Acid | Enables synthesis of complex pyrrolidines with excellent stereoselectivity. nih.gov |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within the pyrrolidine ring. Several effective strategies have been developed to achieve high diastereoselectivity.
One such approach is the diastereoselective reduction of highly substituted pyrrole (B145914) systems. Heterogeneous catalytic hydrogenation of these aromatic precursors can lead to fully reduced, functionalized pyrrolidines with the creation of up to four new stereocenters with excellent diastereoselectivity. researchgate.net The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction directs the subsequent stereochemical outcome. researchgate.net
Three-component tandem reactions also offer an efficient route to multisubstituted pyrrolidines with high diastereoselectivity. researchgate.net For example, a Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines with good yields and a preference for the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org Interestingly, by simply reversing the order of addition of the catalyst and substrate, it is possible to selectively form either the 2,5-trans or 2,5-cis substituted pyrrolidines from the same starting materials. acs.org
Furthermore, 1,3-dipolar cycloadditions can be rendered highly diastereoselective. The use of a chiral N-tert-butanesulfinyl group as an electron-withdrawing group in 1-azadienes allows for the highly diastereoselective synthesis of densely substituted pyrrolidines via their reaction with azomethine ylides. acs.org The (S)-configuration of the sulfinyl group can induce a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, also affords substituted pyrrolidines bearing three stereocenters with high yields and excellent diastereoselectivities. rsc.org
The following table outlines various diastereoselective synthetic pathways for pyrrolidine derivatives.
| Method | Key Reagents/Catalysts | Stereochemical Control |
| Catalytic Hydrogenation of Pyrroles | Pd/C | Excellent diastereoselectivity in forming up to four new stereocenters. researchgate.net |
| Three-Component Reaction | Yb(OTf)₃, Aldehydes, Amines, 1,1-Cyclopropanediesters | Favors cis-2,5-disubstituted pyrrolidines. organic-chemistry.org |
| Reversal of Addition Order | Yb(OTf)₃, Aldehydes, Amines, 1,1-Cyclopropanediesters | Allows selective formation of 2,5-trans or 2,5-cis isomers. acs.org |
| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl-1-azadienes, Ag₂CO₃ | High regio- and diastereoselectivity. acs.org |
| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) Catalysts | Good to excellent diastereoselectivities for products with three stereocenters. rsc.org |
Resolution Techniques for Chiral this compound Derivatives
When an enantioselective or diastereoselective synthesis is not feasible or does not provide sufficient stereopurity, chiral resolution of a racemic mixture is employed to separate the enantiomers. wikipedia.org
A classical and widely used method is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic this compound derivative, which is basic, with a chiral resolving agent that is an acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orggoogle.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. google.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the desired pure enantiomer of the this compound derivative. wikipedia.org
Another powerful technique for chiral resolution is chiral column chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov Racemic mixtures of this compound derivatives can be passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. nih.gov Cellulose-based CSPs, for example, have been shown to be effective in resolving racemic piperidine (B6355638) derivatives, which are structurally related to pyrrolidines. nih.gov The choice of the CSP and the mobile phase is crucial for achieving good separation.
The table below details common chiral resolution techniques applicable to this compound derivatives.
| Technique | Principle | Common Resolving Agents/CSPs |
| Crystallization of Diastereomeric Salts | Formation of diastereomers with different solubilities. wikipedia.orggoogle.com | Tartaric acid, Camphorsulfonic acid, Brucine. wikipedia.org |
| Chiral Column Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Cellulose-based CSPs (e.g., Chiralcel OD, Chiralcel OJ). nih.gov |
Chemical Transformations and Reactivity of 3 Methylthio Pyrrolidine Derivatives
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom (e.g., N-Alkylation, N-Acylation, N-Functionalization)
The nitrogen atom of the pyrrolidine ring is a key site for synthetic modifications, readily undergoing N-alkylation, N-acylation, and other N-functionalization reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the molecule's physical, chemical, and biological properties.
N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated using various alkylating agents. For instance, ruthenium-catalyzed N-alkylation of amines with alcohols, known as the "borrowing hydrogen" methodology, has been successfully applied to synthesize N-substituted pyrrolidines. This method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine. The use of specific ruthenium catalysts and ligands, such as [Ru(p-cymene)Cl2]2 with bidentate phosphines, allows for efficient conversion of primary and secondary amines into their alkylated counterparts. For example, the synthesis of (S)-1-(1-phenylethyl)pyrrolidine has been achieved through the N-heterocyclization of (R)-1-phenylethylamine with 1,4-butanediol, demonstrating retention of stereochemistry.
N-Acylation: N-acylation is another common transformation, converting the pyrrolidine nitrogen into an amide. This can be achieved using various acylating agents like acid chlorides, anhydrides, or activated esters. For example, N-acylbenzotriazoles are effective reagents for the N-acylation of amines, including pyrrolidine derivatives, under mild conditions. This method is compatible with aqueous environments, making it a greener approach to amide synthesis. The resulting N-acylpyrrolidines are important intermediates in the synthesis of more complex molecules. For instance, the N-Boc protecting group, introduced via N-acylation with Boc anhydride, is frequently used in multi-step syntheses to temporarily block the reactivity of the nitrogen atom.
N-Functionalization: Beyond simple alkylation and acylation, the pyrrolidine nitrogen can be functionalized in various other ways. For example, N-arylpyrrolidines can be synthesized through reactions with aryl halides. Furthermore, the nitrogen atom can participate in the formation of nitrogen-centered radicals, which can then be used in C-H functionalization reactions of other molecules.
The table below summarizes some examples of N-functionalization reactions of pyrrolidine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alcohol, [Ru(p-cymene)Cl2]2, dppf or DPEphos | N-Alkylpyrrolidine | |
| N-Acylation | N-Acylbenzotriazole, Water | N-Acylpyrrolidine | |
| N-Arylation | Aryl halide | N-Arylpyrrolidine | |
| N-Boc Protection | Boc anhydride | N-Boc-pyrrolidine |
Reactivity at the Methylthio Moiety
The methylthio group at the C-3 position of the pyrrolidine ring is another key reactive site, offering opportunities for a variety of chemical transformations.
Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, m-CPBA), and metal-based oxidants. For example, the oxidation of sulfides to sulfoxides can be achieved with high chemoselectivity using reagents like chromic acid-pyridine complex or sodium meta-periodate. For the synthesis of sulfones, stronger oxidizing conditions or a stoichiometric excess of the oxidant are typically required. Biotechnological methods using monooxygenases have also been developed for the enantioselective oxidation of sulfides to chiral sulfoxides. For instance, cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus can oxidize 3-(methylthio)aniline (B157570) to the corresponding (R)-sulfoxide with good enantiomeric excess.
The table below provides examples of reagents used for the oxidation of sulfides.
| Oxidizing Agent/System | Product | Comments | Reference |
| Chromic acid-pyridine | Sulfoxide (B87167) | High chemoselectivity | |
| Sodium meta-periodate (NaIO4) | Sulfoxide | Selective sulfoxidation | |
| Hydrogen peroxide (H2O2) with catalyst | Sulfoxide or Sulfone | Product depends on reaction conditions | |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Common and effective reagent | |
| Cyclohexanone monooxygenase (CHMO) | Chiral Sulfoxide | Enantioselective oxidation |
The carbon-sulfur (C-S) bond in 3-(methylthio)pyrrolidine derivatives can be cleaved under specific conditions, allowing for the introduction of new functional groups at the C-3 position. Reductive cleavage is a common method, often employing radical-based reactions. For example, the reduction of cyclic sulfonium (B1226848) salts with reagents like magnesium can lead to C-S bond cleavage.
Visible light-triggered photoredox catalysis has emerged as a powerful tool for C-S bond cleavage under mild and neutral conditions. This method can generate carbocations from thioethers, which can then be trapped by various nucleophiles to form new C-C or C-heteroatom bonds. Mechanistic studies have shown that these reactions can proceed through the formation of a radical cation intermediate, followed by mesolytic cleavage of the C-S bond.
While the methylthio group is not an exceptionally good leaving group, its displacement by strong nucleophiles can be achieved, particularly if the sulfur atom is activated. For instance, conversion of the sulfide (B99878) to a sulfonium salt enhances its leaving group ability, facilitating nucleophilic substitution.
In some heterocyclic systems, the methylthio group can be displaced by amines and other nucleophiles. For example, the methylthio group on a fused isothiazole (B42339) ring has been shown to undergo nucleophilic displacement with various amines. Similarly, in certain pyrrolidine derivatives, the methylthio group can be displaced, although this is less common for simple this compound itself without prior activation.
Reactions at the Pyrrolidine Carbon Skeleton (beyond C-3 modifications)
The carbon skeleton of the pyrrolidine ring can also be a site for chemical modification, leading to the formation of substituted pyrrolidine derivatives. Palladium-catalyzed C(sp³)–H arylation has been demonstrated as a method for the functionalization of unactivated C-H bonds in pyrrolidines. By using a suitable directing group attached to the pyrrolidine nitrogen, it is possible to achieve regioselective arylation at the C-4 position. Mechanistic studies have shown that these reactions proceed through the formation of a palladacycle intermediate.
Furthermore, ring-contraction reactions of pyridines can lead to the formation of functionalized pyrrolidine derivatives. Photo-promoted reactions of pyridines with silylborane can yield 2-azabicyclo[3.1.0]hex-3-ene skeletons, which are versatile synthons for various pyrrolidine derivatives.
Mechanistic Investigations of Chemical Reactions Involving this compound Scaffolds
Understanding the mechanisms of reactions involving this compound scaffolds is crucial for optimizing reaction conditions and designing new synthetic strategies. Several studies have focused on elucidating the mechanistic details of key transformations.
For instance, the pyrrolidine-mediated reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone (B123998) to form cyclopenta[b]pyrroles has been investigated. The proposed mechanism involves a tandem [4 + 2] cycloaddition/cycloreversion/ring rearrangement sequence. In this process, the role of 3-(methylthio)-5-phenyl-1,2,4-triazine (B184110) was also examined, which was found to be unreactive under the studied conditions.
The mechanism of palladium-catalyzed C(sp³)–H arylation of pyrrolidines has been studied in detail, including kinetic analyses, Hammett studies, and kinetic isotope effect experiments. These studies have provided insights into the role of the directing group and the nature of the active palladium catalyst.
The cleavage of the C-S bond in thioethers via photoredox catalysis has also been mechanistically investigated. Evidence for a carbocation intermediate has been obtained through experiments with optically pure thioethers, which showed a complete loss of enantiomeric excess, and the isolation of disulfide byproducts resulting from the dimerization of the thiyl radical.
3 Methylthio Pyrrolidine As a Versatile Synthetic Building Block and Ligand
Precursor for the Synthesis of Complex Heterocyclic Systems
The pyrrolidine (B122466) ring system is a prevalent motif in numerous natural products and biologically active compounds. The presence of the methylthio group in 3-(methylthio)pyrrolidine offers a reactive handle for further functionalization, making it an attractive starting material for the synthesis of more complex heterocyclic structures.
The development of efficient methods for constructing fused and spirocyclic heterocyclic systems is of significant interest in medicinal chemistry and materials science. Spirocycles, in particular, are privileged three-dimensional structures found in many natural products and pharmaceuticals. acs.org The pyrrolidine moiety of this compound can participate in cycloaddition reactions to form spiro-fused heterocyclic scaffolds. For instance, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from the pyrrolidine ring and a suitable dipolarophile can lead to the formation of spiro-pyrrolidine systems. nih.govrsc.orgarkat-usa.org These reactions often proceed with high regio- and diastereoselectivity, providing access to complex polycyclic structures with multiple stereocenters. rsc.org
Multicomponent reactions (MCRs) involving isatin (B1672199) and an amino acid like L-proline (a pyrrolidine derivative) are a powerful tool for generating spirooxindole-pyrrolidines. arkat-usa.org These reactions capitalize on the in situ generation of an azomethine ylide from the secondary amine of the pyrrolidine ring and the ketone of isatin, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. rsc.orgarkat-usa.org This strategy has been successfully employed to synthesize a variety of dispirooxindoles and other complex spiro-heterocyclic frameworks. arkat-usa.org
| Reaction Type | Reactants | Product | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine ylide (from pyrrolidine), Dipolarophile | Spiro-pyrrolidine | High regio- and diastereoselectivity, formation of multiple stereocenters. rsc.org |
| Multicomponent Reaction | Isatin, L-proline (pyrrolidine derivative), Dipolarophile | Spirooxindole-pyrrolidine | In situ generation of azomethine ylide, efficient construction of complex scaffolds. arkat-usa.org |
| Three-Component Reaction | 2-Arylidene-1,3-indandiones, β-keto enamines, N-iodosuccinimide | Spiropyrrolidine derivatives | Diastereoselective C-N bond formation. acs.org |
This compound can also serve as a precursor for the synthesis of polyfunctionalized heteroaromatic compounds. The enamine functionality, which can be generated from the pyrrolidine ring, is a versatile intermediate for the construction of various heterocyclic systems. clockss.org Enamines can act as nucleophiles in reactions with various electrophiles, leading to the formation of five- and six-membered heterocyclic rings, as well as fused heterocyclic systems. clockss.org
For example, the reaction of enamines with α,β-unsaturated compounds can lead to the formation of substituted pyridines. Similarly, condensation reactions with 1,3-dielectrophiles can yield a variety of heterocyclic structures. The methylthio group can be further manipulated or used to direct the regioselectivity of these cyclization reactions.
Furthermore, pyrazole (B372694) derivatives, which are known for their diverse biological activities, can be synthesized through the cyclocondensation of hydrazine (B178648) derivatives with β-dicarbonyl compounds or their synthetic equivalents. researchgate.net While not a direct application of this compound itself, the principles of using polyfunctional precursors to construct heteroaromatic rings are relevant. For instance, α-oxoketene dithioacetals, which contain a sulfur-containing moiety, are valuable 1,3-dielectrophiles for the regioselective synthesis of substituted pyrazoles. researchgate.net This highlights the potential of sulfur-containing building blocks in the synthesis of diverse heteroaromatic compounds. The development of synthetic methods for pyrazolo[3,4-b]pyridines, for example, often utilizes 5-aminopyrazoles as key precursors in reactions with various bielectrophiles. beilstein-journals.org
Role in Chiral Catalysis and Asymmetric Organic Synthesis
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. The pyrrolidine scaffold is a key component of many successful chiral catalysts and ligands. nih.gov
The pyrrolidine ring provides a rigid and stereochemically defined backbone for the construction of chiral ligands for transition metal-catalyzed reactions. google.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. google.comgoogle.com The substituents on the pyrrolidine ring play a crucial role in tuning the steric and electronic properties of the ligand, thereby affecting the efficiency and enantioselectivity of the catalytic process.
While specific examples detailing the use of this compound itself as a ligand are not prevalent in the provided search results, the broader context of pyrrolidine-based ligands is well-established. For instance, 3,4-bis(phosphanyl)pyrrolidine ligands have been successfully employed in nickel-catalyzed cross-coupling reactions, achieving high chemical and optical yields. acs.org The development of novel ligands for transition metals is an active area of research, with the aim of improving the scope and efficiency of metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. google.comgoogle.com The synthesis of pyrrolines, which are structurally related to pyrrolidines, can be achieved through metal-mediated cyclizations, further demonstrating the interplay between heterocyclic structures and metal catalysis. rsc.org
In addition to serving as ligands in metal catalysis, pyrrolidine derivatives are among the most widely used scaffolds for the design of chiral organocatalysts. nih.gov These small organic molecules can catalyze a wide range of asymmetric transformations, often with high levels of enantioselectivity. The catalytic activity of many pyrrolidine-based organocatalysts stems from their ability to form chiral enamines or iminium ions as key intermediates. nih.gov
Numerous structurally diverse pyrrolidine-based organocatalysts have been developed, including prolinamides and diarylprolinol silyl (B83357) ethers. nih.gov These catalysts have been successfully applied in various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and cycloadditions. nih.govnih.govacs.org For example, pyrrolidine-containing bifunctional organocatalysts, such as those incorporating a thiourea (B124793) or urea (B33335) moiety, have been shown to effectively catalyze the Michael addition of aldehydes to nitroalkenes through a dual activation mode. beilstein-journals.org The pyrrolidine unit activates the aldehyde by forming an enamine, while the thiourea or urea moiety activates the nitroalkene through hydrogen bonding. beilstein-journals.org
| Catalyst Type | Reaction | Key Features |
| Prolinamides | Aldol Reaction, Michael Addition | Bifunctional activation, high yields and enantioselectivities. nih.gov |
| Diarylprolinol Silyl Ethers | Various Asymmetric Reactions | Formation of chiral enamines and iminium ions. nih.gov |
| Pyrrolidine-Thiourea/Urea | Michael Addition | Dual activation of both substrates. beilstein-journals.org |
| Quinine-Derived Squaramide | [3+2] Cycloaddition | Control of chemical and stereochemical efficiency. acs.org |
Contribution to Fragment-Based Design in Chemical Space Exploration
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening collections of small, low-molecular-weight compounds (fragments) for binding to a biological target. The structural diversity and three-dimensionality of fragment libraries are crucial for effectively exploring chemical space and identifying novel binding motifs. cam.ac.uk
The pyrrolidine ring, with its inherent three-dimensionality and the potential for diverse substitution patterns, is a valuable scaffold for the design of fragment libraries. cam.ac.uk The incorporation of a methylthio group, as in this compound, further increases the structural diversity and provides a potential vector for fragment growth and optimization. nih.gov The exploration of pseudo-natural products (PNPs), which are novel combinations of natural product fragments, represents an exciting avenue for expanding biologically relevant chemical space. acs.org The pyrrolidine fragment is a common motif in natural products and, therefore, a valuable component in the design of PNPs. acs.org
The synthesis of diverse and sp3-rich fragment collections is a key objective in FBDD to move beyond the often flat and two-dimensional structures of traditional screening compounds. cam.ac.uk The development of synthetic methodologies that provide facile access to a wide range of structurally diverse pyrrolidine derivatives is therefore of high importance for the continued success of fragment-based approaches.
Design Principles for Three-Dimensional Molecular Scaffolds
The design of three-dimensional molecular scaffolds is a fundamental strategy in modern drug discovery, aiming to move beyond the flat, two-dimensional structures that have historically dominated synthetic compound libraries. The rationale is that molecules with greater 3D character are more likely to mimic natural ligands, offering improved selectivity and pharmacological properties by making more specific and complex interactions with biological targets. Current time information in Bangalore, IN.
The Pyrrolidine Scaffold: The saturated pyrrolidine ring is an exemplary scaffold for generating 3D molecular diversity. Current time information in Bangalore, IN. Key principles underpinning its use include:
Inherent Three-Dimensionality: Unlike flat aromatic rings, the five-membered pyrrolidine ring is saturated (sp³-hybridized) and non-planar. It exists in various puckered conformations, a phenomenon known as "pseudorotation," which allows it to present its substituents in well-defined vectors in three-dimensional space. Current time information in Bangalore, IN.researchgate.net
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters. The spatial orientation of substituents can be precisely controlled, leading to different stereoisomers with potentially distinct biological profiles. This is crucial as biological targets like enzymes and receptors are chiral and often interact differently with enantiomers. researchgate.net
Scaffold Rigidity and Flexibility: Appropriately substituted pyrrolidines offer a balance between rigidity, which can pre-organize a molecule for binding and reduce the entropic penalty upon binding, and conformational flexibility, which can allow for adaptation to the target's binding site.
Role of the 3-(Methylthio) Group: The introduction of a methylthio (-SCH₃) group at the 3-position of the pyrrolidine ring, creating this compound, adds specific features that are advantageous in scaffold design:
Modulation of Physicochemical Properties: The methylthio group increases the lipophilicity of the scaffold compared to a simple hydroxyl or amino group. This can be a critical parameter for tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding Capability: The sulfur atom in the methylthio group can act as a weak hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Generation of Molecular Shape and Functional Group Diversity
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently create collections of structurally diverse small molecules, populating chemical space with a wide range of molecular shapes and functionalities. mdpi.com The goal is to generate novel scaffolds that can be used to probe biological systems and identify new drug leads. Pyrrolidine derivatives are excellent starting points for DOS. mdpi.com
Achieving Diversity with the Pyrrolidine Core: The pyrrolidine scaffold can be elaborated in numerous ways to generate diversity:
Multi-component Reactions: Reactions such as the 1,3-dipolar cycloaddition of azomethine ylides are powerful tools for constructing highly substituted pyrrolidine rings in a single, atom-economic step. mdpi.com Varying the components of these reactions leads to a vast array of different products.
Positional Functionalization: Different positions on the pyrrolidine ring (N-1, C-2, C-3, C-4, C-5) can be selectively functionalized. For instance, the nitrogen atom is nucleophilic and readily substituted, while C-H activation strategies have been developed to functionalize other positions. Current time information in Bangalore, IN.acs.org
The Contribution of the 3-(Methylthio) Group to Diversity: this compound is a valuable building block for generating both shape and functional group diversity. The methylthio moiety itself is a versatile functional group. wikipedia.org
Oxidation States: The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃). This transformation dramatically alters the properties of the functional group, as shown in the table below. This creates a set of isosteric (similarly sized) but electronically distinct analogs from a single precursor.
| Functional Group | Oxidation State | Polarity | Hydrogen Bond Acceptor Strength | Hydrogen Bond Donor |
|---|---|---|---|---|
| Methylthio (-SCH₃) | S(II) | Low | Weak | No |
| Methylsulfinyl (-SOCH₃) | S(IV) | High (Polar) | Strong | No |
| Methylsulfonyl (-SO₂CH₃) | S(VI) | High (Polar) | Moderate | No |
Nucleophilic Substitution: While less common than with alkyl halides, the methylthio group can potentially participate in substitution reactions, allowing for its replacement with other functionalities.
Building Block for Complex Syntheses: The pyrrolidine nitrogen can be protected (e.g., with a Boc group) to allow for chemistry to be performed on the methylthio group or other parts of the molecule. Subsequent deprotection and reaction at the nitrogen provides another axis for diversification. For example, coupling reactions at the nitrogen can be used to build larger, more complex molecules. The use of 4,6-dichloro-2-(methylthio)-pyrimidine-5-carbaldehyde in a coupling and cyclization sequence to generate diverse pyrrolopyrimidines highlights a strategy where a methylthio group is present on one of the building blocks. mdpi.com This demonstrates the utility of this functional group in constructing complex heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Analysis of 3 Methylthio Pyrrolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of 3-(Methylthio)pyrrolidine derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
For a representative derivative like tert-butyl this compound-1-carboxylate, the ¹H NMR spectrum would exhibit characteristic signals for the pyrrolidine (B122466) ring protons, the methylthio group, and the N-Boc protecting group. The pyrrolidine protons would appear as complex multiplets due to spin-spin coupling, while the methylthio protons would present as a sharp singlet. The tert-butyl protons of the Boc group would also yield a distinct singlet.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbons. For instance, the carbon atom attached to the sulfur (C3) would have a characteristic chemical shift, as would the carbons of the pyrrolidine ring and the carbonyl and tert-butyl carbons of the Boc group. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex or substituted derivatives. rsc.orgresearchgate.netipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For a this compound derivative, COSY is instrumental in tracing the connectivity of the protons around the pyrrolidine ring, identifying which protons are adjacent to one another. For example, it would show correlations between H2 and H3, H3 and H4, and H4 and H5, allowing for the sequential assignment of the pyrrolidine spin system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on their known proton assignments from the COSY spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). mdpi.com This is particularly valuable for identifying quaternary carbons (like the carbonyl carbon of a Boc group) which are not visible in an HSQC spectrum. For instance, HMBC correlations could be observed from the methyl protons of the methylthio group to the C3 carbon of the pyrrolidine ring, or from the pyrrolidine protons to the carbonyl carbon of an N-acyl group.
A summary of expected 2D NMR correlations for a generic N-substituted this compound is presented in the table below.
| Technique | Correlated Nuclei | Information Gained for this compound Derivatives |
| COSY | ¹H – ¹H (through 2-3 bonds) | Establishes connectivity of pyrrolidine ring protons (e.g., H2-H3, H3-H4, H4-H5). |
| HSQC | ¹H – ¹³C (through 1 bond) | Directly links pyrrolidine and methyl protons to their attached carbons. |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Confirms assignments, identifies quaternary carbons (e.g., Boc carbonyl), and links substituents to the ring. |
| NOESY | ¹H – ¹H (through space) | Determines stereochemistry (cis/trans of substituents) and conformational details of the pyrrolidine ring. |
Dynamic NMR Studies for Conformational Dynamics
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. researchgate.net The presence of substituents and the nature of the N-substituent can significantly influence the energy barriers and populations of these conformers. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these conformational dynamics. researchgate.netresearchgate.net
For N-acyl or N-Boc derivatives of this compound, two primary dynamic processes are of interest: the puckering of the pyrrolidine ring and the restricted rotation around the amide or carbamate (B1207046) C-N bond. researchgate.netacs.org
Ring Puckering: At room temperature, the interconversion between different ring puckers is often fast on the NMR timescale, resulting in averaged signals for the ring protons. As the temperature is lowered, this interconversion can slow down, leading to the decoalescence of signals and the appearance of separate resonances for the individual conformers. By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process. The substituent at the C3 position, the methylthio group, will influence the conformational preference, favoring puckers that minimize steric interactions. researchgate.net
Amide Bond Rotation: The partial double bond character of the C-N bond in N-acyl or N-Boc derivatives restricts rotation, leading to the existence of cis and trans rotamers. researchgate.net These rotamers can often be observed as separate sets of signals in the NMR spectrum at room temperature. As the temperature is increased, the rate of rotation increases, causing the signals for the two rotamers to broaden, coalesce, and finally sharpen into a single averaged signal. DNMR analysis of this process provides the rotational energy barrier (ΔG‡), which is an important parameter for understanding the structural rigidity of the molecule. researchgate.netfrontiersin.org
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Elucidation
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound derivatives and for gaining structural insights through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. scholaris.ca This level of accuracy allows for the unambiguous determination of the elemental formula of the parent ion, as a specific mass corresponds to a unique combination of atoms. For a derivative such as tert-butyl (S)-4-(methylthio)-1-oxobutan-2-yl)carbamate, HRMS would confirm its elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov This is a critical step in the characterization of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov This technique is invaluable for structural elucidation, as the fragmentation pattern is characteristic of the molecule's structure. wvu.edu
For a protonated N-Boc-3-(methylthio)pyrrolidine derivative, characteristic fragmentation pathways would likely include:
Loss of the Boc group: A common fragmentation pathway for N-Boc protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).
Cleavage of the methylthio group: The C-S bond can cleave, leading to the loss of a methyl radical (•CH₃) or methanethiol (B179389) (CH₃SH).
Ring opening and fragmentation: The pyrrolidine ring itself can undergo cleavage. A characteristic fragment for many pyrrolidine-containing compounds is the ion at m/z 70, corresponding to the deprotonated pyrrolidine ring, or m/z 84 for the N-methylpyrrolidine fragment. nih.gov The specific fragmentation pattern would provide a fingerprint for the molecule, allowing for its identification and differentiation from related structures.
The table below summarizes the expected MS fragmentation data for a generic N-Boc-3-(methylthio)pyrrolidine.
| Technique | Ion Type | Information Gained | Expected Fragments for N-Boc-3-(methylthio)pyrrolidine |
| HRMS | Molecular Ion [M+H]⁺ | Accurate mass and elemental formula determination. | C₁₀H₂₀NO₂S⁺ |
| MS/MS | Fragment Ions | Structural elucidation through characteristic fragmentation patterns. | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da), Loss of •SCH₃ (-47 Da), Pyrrolidine ring fragments (e.g., m/z 70). |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide detailed information about the structure and dynamics in solution and the gas phase, respectively, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.
Pyrrolidine Ring Conformation: The precise pucker of the pyrrolidine ring (e.g., envelope or twist conformation) in the solid state.
Stereochemistry: The absolute configuration of all stereocenters.
Bond Lengths and Angles: The exact lengths of the C-S, C-N, and C-C bonds within the molecule, which can be compared to theoretical values.
Intermolecular Interactions: The presence of hydrogen bonds or other non-covalent interactions that stabilize the crystal packing.
The crystallographic data for this derivative are summarized in the table below. whiterose.ac.uk
| Parameter | Value |
| Compound Name | (E)-4-(iodo(phenyl)methylene)-3-methyl-1-(4-(methylthio)phenyl)-3-((phenylsulfonyl)methyl)pyrrolidine-2,5-dione |
| Empirical Formula | C₂₆H₂₂INO₄S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 7.6157(2) Å, b = 12.7786(4) Å, c = 24.7893(9) Å |
| Volume | 2411.05(13) ų |
Such crystallographic data provides an essential benchmark for validating computational models and for understanding the intrinsic structural preferences of the this compound scaffold.
Determination of Absolute Configuration (for chiral compounds)
The unambiguous assignment of the absolute configuration of chiral centers is fundamental in stereochemistry. For chiral derivatives of this compound, which possess a stereocenter at the C3 position (and potentially others), several methods are employed to determine whether the configuration is (R) or (S).
A primary and definitive technique is single-crystal X-ray crystallography . When a suitable single crystal of an enantiomerically pure derivative can be grown, anomalous dispersion effects can allow for the direct determination of the absolute structure. nih.gov However, for compounds composed of light atoms (C, H, N, O, S), this effect can be weak. nih.gov
In cases where crystallographic methods are inconclusive or not feasible, a powerful alternative is the combination of chiroptical spectroscopy with quantum chemical calculations. acs.org This approach involves measuring an experimental chiroptical property, such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), or Optical Rotation (OR), and comparing it to spectra predicted computationally, typically using Density Functional Theory (DFT). nih.govacs.org The absolute configuration is assigned by finding the best match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers (e.g., the S-configured stereoisomer). nih.gov This combined approach has been successfully used to assign the absolute configuration of complex chiral molecules, including pyrrolidine derivatives, with a high degree of confidence. nih.govacs.org
Another established technique is chemical correlation, which includes methods like the modified Mosher's method. This involves derivatizing the chiral compound (e.g., an alcohol or amine) with a chiral reagent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), and analyzing the NMR spectra of the resulting diastereomers to deduce the configuration of the original molecule. researchgate.net
The Cahn-Ingold-Prelog (CIP) priority rules provide the framework for naming the assigned configuration. For this compound, the priority of the substituents attached to the chiral carbon would be assigned based on atomic number to determine the R/S designation. libretexts.org
Table 1: Methods for Determining Absolute Configuration
| Method | Description | Key Advantages | Typical Application |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Analysis of the diffraction pattern of X-rays by a single crystal, using anomalous dispersion to determine the absolute arrangement of atoms. nih.gov | Provides a direct and unambiguous 3D structure. nih.gov | Determination of the absolute structure of crystalline enantiopure compounds. nih.gov |
| Chiroptical Spectroscopy with DFT Calculation | Comparison of experimental ECD, VCD, or ORD spectra with theoretically calculated spectra for each possible enantiomer. acs.org | Applicable to non-crystalline samples; provides high confidence through correlation of multiple properties. acs.org | Assigning absolute configuration of new chiral molecules in solution. nih.gov |
| Mosher's Method (NMR) | Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers, whose distinct NMR signals are then analyzed to assign configuration. researchgate.net | Does not require crystallization; relies on standard NMR equipment. | Determination of configuration for chiral alcohols and amines. researchgate.net |
Analysis of Molecular Packing and Intermolecular Interactions
Single-crystal X-ray crystallography is the most powerful technique for analyzing molecular packing and the network of intermolecular interactions in the solid state of this compound derivatives. nih.gov The resulting crystal structure reveals the precise coordinates of each atom in the unit cell, the repeating unit of the crystal, allowing for a detailed examination of how molecules arrange themselves. nih.gov
This analysis identifies and characterizes various non-covalent interactions that stabilize the crystal lattice. These interactions are crucial as they influence the compound's physical properties, such as melting point and solubility. Common interactions found in the crystal structures of pyrrolidine derivatives include:
Hydrogen Bonds: In derivatives containing N-H or O-H groups, classical hydrogen bonds (e.g., N-H···O, O-H···N) are often observed, connecting molecules into chains, sheets, or more complex three-dimensional networks. iucr.org
C-H···π Interactions: These interactions occur between a C-H bond and an aromatic ring system if present in the derivative, contributing to the stability of the packed structure. researchgate.net
For example, studies on substituted pyrrolidines have revealed that intermolecular hydrogen bonds can form one-dimensional polymeric chains along a crystallographic axis. semanticscholar.org The dihedral angles between different rings and the planarity of molecular fragments are also determined, providing a complete picture of the molecule's conformation in the solid state. iucr.orgsemanticscholar.org
Table 2: Example Crystallographic Data for a Substituted Pyrrolidine Derivative Data presented is representative and based on published studies of similar heterocyclic systems.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | semanticscholar.org |
| Space Group | Pbcn | semanticscholar.org |
| Unit Cell Dimensions | a = 11.595(4) Å, b = 8.325(1) Å, c = 20.452(4) Å | researchgate.net |
| Dominant Intermolecular Interaction | C-H···N Hydrogen Bonds | semanticscholar.org |
| Resulting Motif | One-dimensional polymeric chain | semanticscholar.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in molecules like this compound derivatives. copbela.orgcigrjournal.org These complementary methods probe the vibrational modes of a molecule, where specific bonds and functional groups absorb IR radiation or scatter Raman light at characteristic frequencies (expressed in wavenumbers, cm⁻¹). cigrjournal.org
The analysis of an IR or Raman spectrum allows for the rapid confirmation of a molecular structure. For a typical this compound backbone, key vibrational bands include:
N-H Stretch: For secondary amines (unsubstituted on the nitrogen), a characteristic absorption appears in the region of 3300-3500 cm⁻¹. This band is often broader in IR spectra if hydrogen bonding is present.
C-H Stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the methyl group are consistently observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org
C-H Bending: Bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. scialert.net
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. copbela.org
C-S Stretch: The carbon-sulfur bond gives rise to a weak to medium absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
IR and Raman spectroscopy are complementary because a molecular vibration that is strong in Raman may be weak in IR, and vice-versa. cigrjournal.org For instance, the largely symmetrical C-S bond vibration is often more easily observed in the Raman spectrum. Furthermore, shifts in vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding, which tends to broaden and shift N-H and O-H stretching bands to lower wavenumbers. scifiniti.com
Table 3: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Medium-Weak |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium-Weak |
| C-S (Thioether) | Stretch | 600 - 800 | Weak |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Studies
Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for studying the stereochemistry of chiral molecules like the enantiomers of this compound derivatives. libretexts.orgwikipedia.org These techniques are based on the differential interaction of chiral substances with left- and right-circularly polarized light. libretexts.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum that shows a complex variation with peaks and troughs near an absorption band is said to exhibit a "Cotton effect." The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. mertenlab.de
Electronic Circular Dichroism (ECD) is an absorption spectroscopy method that measures the difference in absorbance of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. libretexts.org An ECD spectrum is also characterized by positive or negative Cotton effects. ECD is particularly sensitive to the three-dimensional structure of the molecule, including both its absolute configuration and its conformation. mdpi.comrsc.org
For stereochemical studies of this compound derivatives, ECD is particularly valuable. The enantiomers of a chiral derivative will produce ECD spectra that are mirror images of each other. This property is exploited to:
Determine Absolute Configuration: As mentioned in section 6.3.1, comparing an experimental ECD spectrum to one predicted by quantum chemical calculations for a known configuration (e.g., R) provides a reliable method for assigning the absolute configuration of the synthesized or isolated compound. nih.govacs.org
Analyze Conformation: The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. Changes in the conformation of the pyrrolidine ring can lead to significant changes in the ECD spectrum, making it a useful tool for conformational analysis in solution. wisc.edu
Table 4: Principles of Chiroptical Spectroscopy Techniques
| Technique | Principle | Measured Property | Application in Stereochemistry |
|---|---|---|---|
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. wikipedia.org | Specific Rotation [α] vs. Wavelength (nm) | Determination of absolute configuration via the sign of the Cotton effect. mertenlab.de |
| Electronic Circular Dichroism (ECD) | Differential absorption of left- and right-circularly polarized light. libretexts.org | Molar Ellipticity [θ] or ΔA vs. Wavelength (nm) | Assigning absolute configuration; analyzing molecular conformation in solution. nih.govwisc.edu |
Theoretical and Computational Investigations of 3 Methylthio Pyrrolidine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are instrumental in elucidating the electronic properties and energetic landscape of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their accuracy in predicting molecular geometries, vibrational frequencies, and electronic characteristics. science.govnrel.gov For a molecule like 3-(methylthio)pyrrolidine, these calculations are typically performed using a functional such as B3LYP combined with a suitable basis set like 6-31G(d,p) or larger to achieve a balance between computational cost and accuracy. science.govnih.gov
The electronic structure of this compound dictates its chemical behavior. DFT calculations can be employed to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.orgijcce.ac.ir
Table 1: Illustrative Calculated Electronic Properties for a Heterocyclic Compound using DFT This table presents typical data obtained from DFT calculations for a related heterocyclic molecule to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. physchemres.org |
| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |
| NBO Charge on N | -0.55 e | Calculated partial charge on the nitrogen atom, indicating its nucleophilicity. |
| NBO Charge on S | -0.12 e | Calculated partial charge on the sulfur atom. |
Quantum chemical calculations are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. beilstein-journals.org By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy for a given reaction can be determined. nih.gov This is critical for predicting reaction rates and understanding selectivity.
For reactions involving this compound, such as N-alkylation or oxidation of the sulfur atom, DFT methods can be used to model the reactants, products, intermediates, and transition states. beilstein-journals.orgnih.gov For instance, in a nucleophilic substitution reaction where the pyrrolidine (B122466) nitrogen acts as the nucleophile, calculations can elucidate the structure of the SN2 transition state and its associated energy barrier. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. Kinetic Isotope Effect (KIE) calculations can also be performed and compared with experimental data to further validate a proposed mechanism. nih.govnih.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. frontiersin.orgplos.orgki.si MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space and the study of time-dependent properties. nih.govnih.gov
The five-membered pyrrolidine ring is not planar but exists in a range of puckered conformations to relieve torsional strain. These conformations can be described by a concept known as pseudorotation, where the ring continuously flexes through a series of "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. nih.govresearchgate.net The entire cycle of conformations can be mapped onto a pseudorotational wheel, described by a phase angle (P) and a puckering amplitude (q).
For substituted pyrrolidines, the substituents energetically favor certain regions of the pseudorotational path. researchgate.net In 3-substituted pyrrolidines like this compound, the substituent can occupy either an axial or an equatorial position, and the ring will adopt conformations that minimize steric hindrance. The most stable conformations are typically twist forms, which minimize eclipsing interactions. nih.gov MD simulations and quantum chemical potential energy scans can be used to map this landscape, identifying the lowest energy conformations and the barriers between them. frontiersin.orgresearchgate.net
Computational methods can precisely quantify the energy difference (ΔEax-eq) between the axial and equatorial conformers. This involves performing geometry optimizations for both conformers and comparing their energies. nih.gov The relative population of each conformer at a given temperature can then be estimated using the Boltzmann distribution. For the methylthio group, electronic effects, such as hyperconjugation between the sulfur lone pairs and anti-bonding orbitals of the ring, may also play a role in stabilizing one orientation over the other, in addition to steric factors. imperial.ac.uk
Table 2: Representative Conformational Energy Data for Substituted Pyrrolidines This table provides typical energy differences for substituents on a five-membered ring to illustrate the principles of conformational analysis. The specific values for the methylthio group on pyrrolidine are not available in the cited literature and would require a specific study.
| Substituent (at C3) | Preferred Orientation | Typical ΔE (Equatorial - Axial) (kcal/mol) |
|---|---|---|
| -CH₃ | Equatorial | -1.7 |
| -OH | Equatorial | -1.6 |
| -F | Axial (in some cases due to gauche effect) | +0.3 |
| -SCH₃ (Hypothetical) | Equatorial (Predicted) | ~ -1.5 to -1.9 (Estimated based on sterics) |
Quantitative Structure-Property Relationship (QSPR) Studies (theoretical, non-biological)
QSPR is a computational methodology that aims to correlate the structural features of molecules with their macroscopic physical properties. unimore.itmdpi.com In a QSPR study, a large number of numerical parameters, known as molecular descriptors, are calculated for a set of compounds. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. unimore.itscispace.com Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that predicts a specific property based on the most relevant descriptors. researchgate.net
For this compound, a QSPR model could be developed to predict non-biological properties such as boiling point, density, refractive index, or viscosity. unimore.it This would involve calculating a wide array of theoretical descriptors for this molecule and a series of related compounds for which experimental data is available. The resulting QSPR model not only provides a predictive tool but also offers insights into which molecular features are most influential for a given property. unimore.itscispace.com For example, a model for boiling point would likely show a strong correlation with descriptors related to molecular weight, polarity (dipole moment), and surface area.
Table 3: Examples of Theoretical Descriptors for QSPR Studies This table lists common descriptors used in QSPR modeling that would be relevant for characterizing this compound.
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometric | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electronic structure and polarity physchemres.orgunimore.it |
| Thermodynamic | Heat of Formation | Thermodynamic stability |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming experimental findings and for the structural elucidation of molecules.
NMR Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using quantum mechanical calculations, most notably Density Functional Theory (DFT). The GIAO (Gauge-Including Atomic Orbital) method is a widely used and reliable approach for this purpose. The accuracy of the predicted shifts depends on the chosen level of theory (functional and basis set) and whether solvent effects are considered. For pyrrolidine derivatives, DFT calculations have been shown to provide chemical shifts that are in good agreement with experimental values.
For this compound, one would expect the ¹H NMR spectrum to show signals corresponding to the protons on the pyrrolidine ring and the methyl group. The protons on the carbon atoms adjacent to the nitrogen (C2 and C5) would typically appear in the range of 2.5-3.5 ppm, while the protons on the other ring carbons (C3 and C4) and the methyl group would be found at a higher field. The splitting patterns would be complex due to the coupling between the non-equivalent protons of the pyrrolidine ring.
The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms of the pyrrolidine ring and the methyl group. The carbon atoms bonded to the nitrogen would be expected in the 45-60 ppm region, while the carbon bearing the methylthio group would also have a characteristic chemical shift influenced by the sulfur atom.
Predicted NMR Data for this compound The following table is a hypothetical prediction based on computational models and data from similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SCH₃ | 2.1 - 2.3 | 15 - 20 |
| H-2, H-5 | 2.8 - 3.5 (multiplet) | 48 - 55 |
| H-3 | 3.0 - 3.4 (multiplet) | 38 - 45 |
| H-4 | 1.8 - 2.4 (multiplet) | 30 - 37 |
| NH | 1.5 - 2.5 (broad singlet) | - |
IR Spectroscopy:
Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations also typically employ DFT methods. The predicted frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of the chemical bonds. For this compound, key vibrational modes would include the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and the C-S stretch of the thioether group. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
Predicted IR Absorption Bands for this compound The following table is a hypothetical prediction based on computational models.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 |
| C-H (ring) | Stretch | 2850 - 3000 |
| C-H (methyl) | Stretch | 2850 - 2960 |
| C-N | Stretch | 1020 - 1250 |
| C-S | Stretch | 600 - 800 |
Modeling of Catalytic Interactions (if used as ligand)
The presence of both a nitrogen and a sulfur atom makes this compound a potential bidentate ligand for various transition metals. Such N,S-ligands are of interest in asymmetric catalysis. researchgate.net Computational modeling can provide significant insights into the structure of the metal-ligand complex and the mechanism of the catalyzed reaction.
Methods for Modeling Catalytic Interactions:
DFT is the workhorse for modeling catalytic systems involving transition metals. To accurately model the catalytic cycle, the following aspects are typically investigated:
Structure of the Metal-Ligand Complex: The geometry of the coordination of this compound to a metal center would be optimized to determine the most stable conformation. This includes bond lengths, bond angles, and dihedral angles.
Reaction Mechanism: The step-by-step mechanism of the catalytic reaction would be explored. This involves identifying and characterizing the structures of all intermediates and transition states along the reaction pathway.
Stereoselectivity: In asymmetric catalysis, computational models can be used to explain and predict the enantioselectivity of a reaction. This is achieved by comparing the activation energies of the transition states leading to the different stereoisomers of the product.
For a ligand like this compound, the flexibility of the five-membered pyrrolidine ring and the potential for different coordination modes (e.g., cis or trans to other ligands) would be important factors to consider in the computational model. Studies on similar chiral pyrrolidine thioethers have shown that the stereochemical outcome of a reaction can be highly dependent on the conformation of the ligand in the transition state. researchgate.net
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship is driving the development of green synthetic protocols for heterocyclic compounds. Future efforts concerning 3-(Methylthio)pyrrolidine are expected to move away from traditional methods that often rely on harsh reagents and volatile organic solvents, toward more sustainable alternatives.
Key research directions include:
Aqueous Media Synthesis: Utilizing water as a solvent is a primary goal of green chemistry. Research on related compounds, such as N-methylpyrrolidine, has demonstrated successful synthesis in aqueous media using simple, inexpensive, and environmentally benign catalysts like potassium carbonate (K2CO3). vjs.ac.vnresearchgate.netchemicalbook.com This approach, conducted at moderate temperatures, offers significant advantages in terms of cost, safety, and environmental impact over conventional methods.
Biodegradable Catalysts: The use of biodegradable and reusable catalysts represents a significant advance. For instance, β-cyclodextrin, a supramolecular catalyst, has been employed for the eco-friendly, one-pot synthesis of substituted pyrrolidin-2-ones in a water-ethanol medium at room temperature, eliminating the need for metal catalysts. bohrium.comrsc.org
Energy-Efficient Methodologies: Techniques like microwave-assisted organic synthesis (MAOS) are being recognized for their ability to increase synthetic efficiency and align with green chemistry principles by reducing reaction times and energy consumption. nih.gov
One-Pot and Multicomponent Reactions (MCRs): Designing syntheses that involve multiple bond-forming events in a single pot, known as MCRs, enhances step- and atom-economy, thereby reducing waste. researchgate.nettandfonline.com Catalyst-free domino reactions in green solvents like ethanol/water have been successfully used to create complex pyrrolidine-fused structures. rsc.org
These strategies, proven effective for other pyrrolidine (B122466) derivatives, lay a clear foundation for developing greener and more efficient synthetic routes to this compound and its derivatives.
Table 1: Emerging Green Synthetic Strategies for Pyrrolidine Derivatives
| Strategy | Key Features | Example Catalyst/Condition | Potential Application to this compound | Reference(s) |
|---|---|---|---|---|
| Aqueous Synthesis | Uses water as a benign solvent, reduces reliance on volatile organic compounds (VOCs). | Potassium Carbonate (K2CO3) | Synthesis from appropriate precursors in an aqueous medium. | vjs.ac.vn, researchgate.net, chemicalbook.com |
| Supramolecular Catalysis | Employs biodegradable, reusable catalysts. | β-Cyclodextrin | Catalyst for cycloaddition or condensation reactions. | bohrium.com, rsc.org |
| Microwave-Assisted Synthesis | Accelerates reaction rates, improves energy efficiency. | Microwave Irradiation | Rapid formation of the pyrrolidine ring or subsequent functionalization. | nih.gov |
| Domino Reactions | Forms multiple bonds in a single operation, high atom economy. | Catalyst-free, EtOH/H2O | One-pot synthesis from acyclic precursors. | rsc.org |
Exploration of Novel Reactivity Modes and Chemical Transformations
Beyond improving its synthesis, a major frontier is the discovery of novel chemical transformations that leverage the unique structural features of this compound. The interplay between the pyrrolidine nitrogen and the thioether sulfur atom can be exploited for unprecedented reactivity.
Emerging areas of exploration include:
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for activating molecules under mild conditions. An innovative dehydrogenative aromatization and sulfonylation of pyrrolidines has been achieved using this method, transforming the saturated ring into a substituted pyrrole (B145914). ruepinglab.com This points to the potential for converting this compound into functionalized β-sulfonyl methylthio pyrroles, which are otherwise difficult to access.
Sulfur-Centered Radical Chemistry: The thioether group can be a precursor to sulfur-centered radicals. These reactive intermediates can participate in a variety of synthetic transformations, including additions and cyclizations, opening new avenues for functionalizing the pyrrolidine core. researchgate.net
Bidentate Ligand Applications: The N(sp³)-S donor set in this compound makes it an attractive candidate as a chiral ligand in asymmetric catalysis. Chiral pyrrolidine thioethers have proven effective as N,S-donating ligands in palladium-catalyzed allylic alkylations, suggesting that this compound could be used to control stereochemistry in metal-catalyzed reactions. researchgate.net
Redox-Neutral and Catalytic Functionalization: Advanced catalytic systems can enable direct functionalization. For example, PIII/PV redox catalysis has been used to introduce a trifluoromethylthio (SCF3) group at the C(3) position of tryptamine (B22526) derivatives to form a pyrrolidinoindoline structure. acs.org Similar strategies could be adapted to modify or activate the methylthio group of this compound.
Table 2: Novel Chemical Transformations for Pyrrolidine Scaffolds
| Transformation Type | Methodology | Key Feature | Potential Outcome for this compound | Reference(s) |
|---|---|---|---|---|
| Dehydrogenative Aromatization | Photoredox Catalysis | Converts saturated pyrrolidine to aromatic pyrrole with concomitant functionalization. | Synthesis of β-sulfonyl-(methylthio)pyrroles. | ruepinglab.com |
| Asymmetric Catalysis | Metal Catalysis with N,S-Ligands | Utilizes the N and S atoms to coordinate with a metal center and induce chirality. | Use as a chiral ligand in various transformations. | researchgate.net |
| Redox Catalysis | PIII/PV Catalysis | Enables activation of electrophilic reagents for C-S bond formation or modification. | Modification of the thioether or introduction of new groups. | acs.org |
| Radical Chemistry | Photocatalysis | Generation of sulfur-centered radicals for novel bond formations. | C-C or C-heteroatom bond formation at or adjacent to the sulfur atom. | researchgate.net |
Applications in Advanced Materials Science and Related Fields (non-biological)
While pyrrolidine derivatives are extensively studied for medicinal applications, their potential in materials science remains an area ripe for exploration. researchgate.nettandfonline.com The unique electronic and coordination properties of this compound make it a promising building block for non-biological advanced materials.
Future research could focus on:
Functional Polymers: The pyrrolidine and thioether moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties. The thioether can improve refractive index, thermal stability, or affinity for heavy metal ions, making such polymers suitable for optical applications or environmental remediation.
Metal-Organic Frameworks (MOFs): As a bidentate N,S-ligand, this compound could serve as an organic linker for the construction of novel MOFs. researchgate.net These frameworks could possess tailored porosity, catalytic activity, or sensing capabilities, for example, for the detection of specific metal ions or small molecules. rsc.org
π-Conjugated Systems: Novel reactivity modes, such as the dehydrogenative aromatization to form substituted pyrroles, open a direct route to π-conjugated molecules. ruepinglab.com Nitrogen- and sulfur-containing heterocyclic systems are of great interest in organic electronics for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The resulting sulfonyl methylthio pyrroles could be precursors to new ladder-type conjugated materials.
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The convergence of computational chemistry and experimental synthesis is revolutionizing how molecules are designed and studied. This synergy is moving beyond retrospective analysis to become a predictive tool for guiding research on compounds like this compound.
Key aspects of this integrated approach include:
Mechanism Elucidation: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model complex reaction pathways, calculate transition state energies, and elucidate reaction mechanisms. rsc.org This insight allows for the optimization of reaction conditions and the rational design of new transformations.
Predicting Molecular Properties and Stability: Computational tools can predict the geometric and electronic properties of novel derivatives. researchgate.net Studies have been performed to computationally examine the stability of reactive intermediates like iminium ions derived from pyrrolidines, providing a theoretical basis for their behavior in catalytic cycles. acs.org
Rational Design of Functional Molecules: The integration of experimental screening with computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, accelerates the discovery process. nih.govscispace.com For example, by correlating computed binding energies with experimentally observed activity, researchers can prioritize the synthesis of the most promising candidates for a specific application, be it in catalysis or materials science. This approach saves significant time and resources.
Table 3: Synergy Between Computational and Experimental Methods
| Research Goal | Computational Method | Experimental Counterpart | Synergy | Reference(s) |
|---|---|---|---|---|
| Elucidate Reaction Mechanism | DFT, Quantum Chemistry | Kinetic Studies, Intermediate Trapping | Provides a detailed atomistic understanding of reaction pathways to guide optimization. | rsc.org |
| Determine Molecular Structure | DFT Geometry Optimization | X-ray Crystallography, NMR Spectroscopy | Correlates theoretical low-energy conformations with experimental structures. | researchgate.net |
| Predict Reactivity & Stability | Calculation of ΔG, ΔE | Reaction Yields, Stability Assays | Predicts the feasibility and outcome of new reactions before attempting them in the lab. | acs.org |
| Design Novel Functional Molecules | QSAR, Molecular Docking, MD Simulations | Synthesis, High-Throughput Screening | Guides the rational design of molecules with enhanced properties and target specificity. | nih.gov, scispace.com |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(Methylthio)pyrrolidine, and how can reaction conditions be optimized for yield?
- Methodology : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) are common for pyrrolidine derivatives. For example, Scheme 3 in details Pd(OAc)₂/TPPTS-mediated reactions in MeCN/water (1:2) at 100°C, yielding 17–60% for analogous compounds. Optimization may involve adjusting catalysts (e.g., Cs₂CO₃ vs. Na₂CO₃), solvent ratios, and temperature gradients. Reaction monitoring via TLC or HPLC is critical for identifying intermediates and optimizing purification steps .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Safety Protocols : Based on SDS data for structurally similar compounds ( ), this compound likely requires:
- Hazard Symbols : Xi (Irritant) due to potential eye/skin/respiratory irritation.
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid vapor inhalation.
- First Aid : Immediate rinsing with water for eye/skin contact (S26, S36/37/39 guidelines in ). Store in cool, ventilated areas away from oxidizers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Methods :
- NMR : ¹H/¹³C NMR to confirm pyrrolidine ring substitution and methylthio group integration (δ ~2.1–2.5 ppm for SCH₃).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (C₅H₁₁NS; MW 117.21 g/mol).
- Elemental Analysis : Validate purity (>95%) via CHNS combustion analysis, as described in for related pyrrolidine carboxylates .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?
- Methodology :
- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C, monitoring degradation via HPLC-UV or LC-MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with computational models (e.g., DFT for hydrolysis pathways).
- Conflict Resolution : Apply the FINER framework () to assess experimental feasibility and reproducibility. For example, inconsistent results may arise from trace metal contaminants or oxygen exposure, requiring inert atmosphere controls .
Q. What role does this compound play in the formation of flavor-active compounds in food chemistry studies?
- Mechanistic Insights : Though not directly studied, and highlight 3-(methylthio)-propanal as a flavor marker in crabmeat. Analogously, this compound may act as a precursor to sulfur-containing volatiles (e.g., via Maillard reactions or thermal degradation).
- Experimental Design :
- Sensory Panels : Pair GC-Olfactometry with synthetic analogs to identify odor thresholds.
- Thermal Profiling : Heat the compound at 100–200°C in lipid matrices, analyzing volatile profiles via HS-SPME-GC-MS .
Q. What strategies can determine the stereochemical configuration of this compound derivatives using advanced NMR techniques?
- Stereochemical Analysis :
- NOESY/ROESY : Detect spatial proximity between the methylthio group and pyrrolidine protons to assign axial/equatorial configurations.
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for methyl 5-oxopyrrolidine-2-carboxylates in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
